N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide
Description
The compound N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative. Its key features include:
- A 5-chloroindole moiety linked via an ethylamino group.
- A 4,6-dimethylpyrimidin-2-yl group connected through a methylidene bridge in E-configuration.
- A quinolin-8-yloxy substituent on the acetamide backbone.
Properties
CAS No. |
907972-58-1 |
|---|---|
Molecular Formula |
C28H26ClN7O2 |
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C28H26ClN7O2/c1-17-13-18(2)34-28(33-17)36-27(31-12-10-20-15-32-23-9-8-21(29)14-22(20)23)35-25(37)16-38-24-7-3-5-19-6-4-11-30-26(19)24/h3-9,11,13-15,32H,10,12,16H2,1-2H3,(H2,31,33,34,35,36,37) |
InChI Key |
QYIHTNAEBSBCSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)COC4=CC=CC5=C4N=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline moieties can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of quinoline N-oxide, while substitution reactions can yield various substituted indole derivatives .
Scientific Research Applications
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The indole and quinoline moieties can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA replication and transcription processes, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Indole Substitution : The 5-chloro group in the target compound may enhance electrophilic reactivity and membrane permeability compared to 5-methoxy analogs (e.g., compound b2) .
- Pyrimidine Role : The 4,6-dimethylpyrimidine group is conserved across analogs, suggesting its importance in hydrogen bonding or enzyme inhibition .
Table 2: Activity and Property Comparison
Key Observations :
- Chloro vs. Methoxy Indole : The chloro substituent likely increases lipophilicity (higher LogP) and metabolic stability compared to methoxy analogs .
- Heterocyclic Diversity: Quinoline derivatives (target compound, b2) may target DNA topoisomerases, while isoquinoline-containing analogs () could inhibit kinases .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels ’s methodology, utilizing DMF and column chromatography, but requires chloroindole precursors .
- Activity Trends : Chloro-substituted indoles (e.g., target compound) often show enhanced cytotoxicity over methoxy derivatives in cancer cell lines .
- Solubility Trade-offs: The quinolin-8-yloxy group may improve aqueous solubility compared to purely aromatic substituents (e.g., benzamide in ) .
Biological Activity
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, particularly focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H26ClN7O
- Molecular Weight : 475.97 g/mol
- CAS Number : Not specifically listed but related compounds have been identified.
Antiproliferative Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. The following table summarizes the antiproliferative effects observed in various studies:
| Compound | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| N-{(E)-...} | A549 (lung cancer) | 29 - 47 | EGFR inhibition |
| N-{(E)-...} | HCT116 (colon cancer) | 68 - 85 | Induces apoptosis via caspase activation |
| N-{(E)-...} | MCF7 (breast cancer) | 36 - 80 | Targets Bcl2 protein levels |
The biological activity of the compound is primarily attributed to its interaction with epidermal growth factor receptor (EGFR). In vitro studies have demonstrated that it inhibits both wild-type and mutant forms of EGFR, with IC50 values comparable to established drugs like erlotinib and osimertinib.
Key Findings:
- EGFR Inhibition : The compound showed preferential binding to the active site of EGFR, leading to reduced cell proliferation in various cancer cell lines .
- Apoptosis Induction : It significantly increased caspase-3 and caspase-8 levels while decreasing Bcl2 levels, indicating a shift towards pro-apoptotic signaling pathways .
- Computational Studies : Docking simulations provided insights into the binding affinities and interactions within the EGFR active site, supporting experimental findings .
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical models:
- Study on Lung Cancer : A study demonstrated that the compound effectively reduced tumor growth in A549 xenograft models, with a significant decrease in tumor volume compared to control groups .
- Breast Cancer Model : In MCF7 cells, the compound was shown to induce apoptosis through the mitochondrial pathway, highlighting its potential as a therapeutic agent against hormone-responsive breast cancers .
- Combination Therapy : Research indicated that combining this compound with other chemotherapeutic agents enhanced overall efficacy and reduced resistance mechanisms in resistant cancer cell lines .
Q & A
Q. What are the critical considerations for designing a multi-step synthetic route for this compound?
- Methodological Answer : The synthesis of structurally complex compounds like this requires:
- Stepwise coupling : Prioritize reactions that preserve reactive groups (e.g., indole NH, pyrimidine amino groups). For example, amidation steps may precede heterocyclic ring formation to avoid side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DCM, DMF) are often used for coupling reactions, while temperature control (-15°C to room temperature) minimizes decomposition of sensitive intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is critical for isolating intermediates. Purity ≥95% (confirmed by HPLC) is recommended before proceeding to subsequent steps .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- 1H/13C NMR : Assign signals for the indole NH (~10-12 ppm), quinolinyloxy protons (downfield-shifted due to conjugation), and methylidene group (characteristic coupling patterns for E-configuration) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion ([M+H]+) with <2 ppm error.
- X-ray crystallography (if crystals form): Resolve spatial arrangements of the methylidene and quinolinyloxy groups to confirm stereochemistry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given the pyrimidine scaffold's kinase-targeting potential .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains, as chloro-indole derivatives often disrupt bacterial membranes .
- Cytotoxicity : Screen in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays, with IC50 calculations normalized to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in proposed reaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., methylidene formation). Compare activation barriers for E/Z configurations to explain stereochemical outcomes .
- Molecular dynamics simulations : Model solvent effects on intermediate stability, particularly for polar intermediates in DMF or acetonitrile .
- Retrosynthetic analysis tools (e.g., Chematica): Validate synthetic feasibility and identify alternative routes if experimental yields are inconsistent with theoretical predictions .
Q. What strategies mitigate metabolic instability in analogues of this compound?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For example, the quinolinyloxy group may undergo CYP450-mediated oxidation; introduce electron-withdrawing substituents (e.g., -CF3) to slow degradation .
- Prodrug design : Mask labile groups (e.g., acetamide) as ester or carbamate prodrugs, which hydrolyze in target tissues .
- Isotope labeling : Use deuterium at vulnerable C-H bonds (e.g., benzylic positions) to exploit the kinetic isotope effect .
Q. How should researchers address conflicting bioactivity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) meta-analysis : Compile data from analogs (e.g., substituent effects at 5-chloro-indole or 4,6-dimethylpyrimidine) using cheminformatics tools (e.g., MOE, Schrodinger). Identify outliers via clustering analysis .
- Orthogonal assay validation : Re-test conflicting compounds in standardized assays (e.g., uniform ATP concentrations in kinase assays) to control for protocol variability .
- Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets, ruling out off-target effects .
Data Contradiction Analysis
Q. How to resolve inconsistencies between computational predictions and experimental spectral data?
- Methodological Answer :
- Re-optimize computational parameters : For NMR prediction, ensure solvent (DMSO-d6 vs. CDCl3) and pH are matched. Adjust DFT functionals (e.g., B3LYP vs. M06-2X) for better agreement with observed chemical shifts .
- Experimental replication : Re-run NMR under standardized conditions (e.g., 500 MHz, 298 K) to exclude artifacts from temperature or concentration gradients .
- Tautomerism assessment : Use variable-temperature NMR to detect equilibria (e.g., keto-enol tautomers in the methylidene group) that may explain shifting peaks .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
| Intermediate | Key Reaction Step | Analytical Confirmation |
|---|---|---|
| Chloro-indole ethylamine | Nucleophilic substitution | 1H NMR (δ 7.45, indole H3; δ 3.20, ethyl CH2) |
| Pyrimidine-amino methylidene | Condensation with carbodiimide | HRMS: m/z 345.1234 ([M+H]+) |
| Quinolinyloxy acetamide | SNAr reaction | X-ray: Dihedral angle 85° between quinoline and acetamide |
Q. Table 2. SAR Trends in Analog Bioactivity
| Substituent Modification | Kinase IC50 (nM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 5-Cl → 5-F (Indole) | EGFR: 12 → 45 | S. aureus: 2 → 8 |
| 4,6-diMe → 4-OMe (Pyrimidine) | VEGFR2: 8 → 32 | E. coli: 16 → 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
